Product packaging for 1-benzyl-1H-imidazol-2-amine hydrochloride(Cat. No.:CAS No. 22944-66-7)

1-benzyl-1H-imidazol-2-amine hydrochloride

Cat. No.: B6144523
CAS No.: 22944-66-7
M. Wt: 209.67 g/mol
InChI Key: OHJFVPPJIGWOAS-UHFFFAOYSA-N
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Description

1-benzyl-1H-imidazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C10H12ClN3 and its molecular weight is 209.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 209.0719751 g/mol and the complexity rating of the compound is 154. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12ClN3 B6144523 1-benzyl-1H-imidazol-2-amine hydrochloride CAS No. 22944-66-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylimidazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c11-10-12-6-7-13(10)8-9-4-2-1-3-5-9;/h1-7H,8H2,(H2,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJFVPPJIGWOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Imidazole Core: a Cornerstone of Heterocyclic Chemistry

The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in the vast field of heterocyclic chemistry. acs.orgmdpi.com First synthesized by Heinrich Debus in 1858, this planar ring system is characterized by its aromaticity, arising from the delocalization of six π-electrons over the five ring atoms. acs.orgmdpi.com This electron distribution imparts significant stability to the ring.

The presence of two nitrogen atoms at the 1 and 3 positions confers upon imidazole its unique chemical properties. mdpi.com It is an amphiprotic molecule, capable of acting as both an acid and a base. acs.org The nitrogen at the 3-position is basic and readily protonated, while the nitrogen at the 1-position can be deprotonated under strongly basic conditions. This dual reactivity, coupled with its aromatic nature, makes the imidazole core a versatile platform for a wide array of chemical transformations and a valuable component in the synthesis of more complex molecules. rsc.org

Imidazole Based Structures: Pillars in Chemical Biology and Medicinal Chemistry

The imidazole (B134444) nucleus is a privileged scaffold in the realms of chemical biology and medicinal chemistry, a status underscored by its presence in a multitude of biologically active molecules. connectjournals.comresearchgate.net This prevalence is largely due to the structural features of the imidazole ring, which facilitate diverse molecular interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.gov

Naturally occurring biomolecules such as the amino acid histidine and the neurotransmitter histamine (B1213489) feature the imidazole ring, highlighting its fundamental role in biological processes. connectjournals.comnih.gov In the pharmaceutical arena, the imidazole motif is incorporated into a wide range of therapeutic agents with diverse activities, including antifungal, anticancer, and antihypertensive properties. nih.govchemicalbook.com The ability of the imidazole ring to serve as a bioisostere for other functional groups and to coordinate with metal ions in metalloenzymes further enhances its utility in drug design and development. researchgate.net Consequently, imidazole derivatives are the subject of intensive scientific investigation aimed at discovering novel therapeutic agents with improved efficacy and safety profiles. nih.gov

A Spotlight on the 1 Benzyl 1h Imidazol 2 Amine Hydrochloride Scaffold

Historical and Classical Synthetic Approaches to 1H-Imidazol-2-Amines

The foundational methods for constructing the 1H-imidazol-2-amine core have traditionally involved cyclization reactions to form the imidazole ring and subsequent amination at the C-2 position.

Cyclization Reactions for Imidazole Ring Formation

Classical approaches to the imidazole ring often involve the condensation of a 1,2-dicarbonyl compound or its equivalent with a source of the N-C-N fragment, typically guanidine (B92328) or its derivatives. For instance, the reaction of an α-haloketone with N-acetylguanidine has been a common method. However, this approach often requires harsh acidic conditions for the subsequent deacetylation of the product, which can limit its applicability to sensitive substrates. msu.ru

Another established route involves the reaction of α-dicarbonyl compounds with aldehydes and ammonium (B1175870) acetate. researchgate.net While effective for producing tri-substituted imidazoles, this method may not be directly applicable for the synthesis of 2-aminoimidazoles without significant modification. The inherent basicity of guanidine can also lead to a lack of regioselectivity and the formation of multiple products. msu.ru

Amination Strategies at the C-2 Position

Direct amination of a pre-formed imidazole ring at the C-2 position is another classical strategy. This can be challenging due to the electronic nature of the imidazole ring. One historical approach involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the C-2 position. However, the synthesis of the required 2-haloimidazole precursors can be multi-step and inefficient.

More recent "classical" methods have included metal-catalyzed cross-coupling reactions, which offer greater control and efficiency. researchgate.net Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been employed to form the C-N bond between an imidazole derivative and an amine.

Contemporary Synthetic Innovations for N1-Benzylation and Amination

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of compounds like this compound. These innovations include the optimization of reaction conditions, the use of novel catalytic systems, and the application of enabling technologies.

Optimized Reaction Conditions and Catalytic Systems

Significant advancements have been made in optimizing reaction conditions to improve yields and reduce reaction times. For the synthesis of 2-aminoimidazoles, palladium-catalyzed carboamination reactions of N-propargyl guanidines and aryl triflates have emerged as a powerful strategy. nih.govacs.org This method allows for the formation of both a C-N and a C-C bond in a single step, facilitating the rapid construction of diverse 2-aminoimidazole products. nih.govacs.org The choice of ligand and palladium source is crucial for the success of these reactions, with Buchwald-type biarylphosphines often providing excellent results. nih.gov

Silver-catalyzed methods have also been developed for the synthesis of 1,4,5-trisubstituted 2-aminoimidazoles from secondary propargylamines and thioureas. sci-hub.se These reactions can be performed in a one-pot manner under mild conditions. sci-hub.se Furthermore, zirconium(IV) chloride has been identified as an effective catalyst for the three-component reaction of 1-unsubstituted 2-aminoimidazoles with aldehydes and isocyanides to generate fused imidazo[1,2-a]imidazoles. nih.gov

For the specific N1-benzylation of the imidazole ring, this is typically achieved through nucleophilic substitution using benzyl halides. connectjournals.com The reaction of 1H-benzo[d]imidazol-2-amine with benzyl halides, for example, yields 1-benzyl-1H-benzo[d]imidazol-2-amines. connectjournals.com

A direct synthesis of 1-benzyl-1H-imidazol-2-ylamine involves the reaction of N-benzyl-2,2-dimethoxyethanamine with cyanamide in the presence of acetic acid, followed by treatment with hydrochloric acid. chemicalbook.com

Table 1: Comparison of Catalytic Systems for 2-Aminoimidazole Synthesis

Catalytic SystemKey ReagentsAdvantagesTypical Yields
Palladium(II) Acetate / RuPhosN-propargyl guanidines, Aryl triflates, LiOtBuForms C-N and C-C bonds in one step, good for derivatizationGood nih.gov
Silver NitrateSecondary propargylamines, Thioureas, EDCl, Hünig baseMild conditions, short reaction timesGood to Excellent sci-hub.se
Zirconium(IV) Chloride2-aminoimidazoles, Aldehydes, IsocyanidesEfficient for fused ring systemsModerate to Good nih.gov

Microwave-Assisted Synthetic Protocols

Microwave irradiation has become a valuable tool in modern organic synthesis, often leading to dramatically reduced reaction times and improved yields. msu.runih.govresearchgate.netasianpubs.org An efficient microwave-assisted, one-pot, two-step protocol has been developed for the synthesis of disubstituted 2-amino-1H-imidazoles. nih.gov This method involves the sequential formation and subsequent cleavage of an imidazo[1,2-a]pyrimidinium salt. nih.gov

Microwave-assisted hydrazinolysis of substituted imidazo[1,2-a]pyrimidines has also been shown to be a superior method to classical cyclocondensation, avoiding the need for strong acidic conditions. msu.ruresearchgate.net The choice of solvent is critical in these reactions, with ethanol (B145695) often providing the best results. msu.ru These protocols have been successfully applied to the synthesis of a variety of mono- and disubstituted 2-amino-1H-imidazoles with high yields in short reaction times. msu.ru

Table 2: Microwave-Assisted Synthesis of 2-Amino-1H-imidazoles

Starting MaterialsReaction ConditionsProductYieldReference
2-Aminopyrimidines, α-Bromoketones, HydrazineMicrowave, One-pot, Two-stepDisubstituted 2-amino-1H-imidazoles- nih.gov
Imidazo[1,2-a]pyrimidines, Hydrazine hydrateMicrowave, Ethanol, 120 °CMono- and disubstituted 2-amino-1H-imidazoles79-93% msu.ruresearchgate.net

Solvent-Free Methodologies and Green Chemistry Principles

In line with the principles of green chemistry, there is a growing interest in developing solvent-free or more environmentally benign synthetic methods. researchgate.netnih.gov One such approach is the use of deep eutectic solvents (DESs), which are mixtures of solids that form a liquid at a lower temperature than either of the individual components. nih.govmdpi.com A high-yield, one-pot, two-step synthesis of 2-aminoimidazoles has been achieved using a choline (B1196258) chloride-urea deep eutectic solvent. nih.govmdpi.com This method proceeds under air and avoids the use of toxic and volatile organic solvents, offering a greener alternative to traditional methods. nih.govmdpi.com

Solvent-free conditions have also been successfully employed for the synthesis of 2,4,5-trisubstituted imidazoles using concentrated nitric acid supported on nano silica (B1680970) as a catalyst. researchgate.net This heterogeneous catalytic system can be recovered and reused, further enhancing its environmental credentials. researchgate.net

Precursor Identification and Starting Material Considerations

The construction of the 1-benzyl-1H-imidazol-2-amine core relies on the selection of appropriate precursors that dictate the final substitution pattern. A common and direct approach involves the cyclization of a linear precursor already containing the N-benzyl group. One such method reports the synthesis of 1-benzyl-1H-imidazol-2-ylamine by reacting N-benzyl-2,2-dimethoxyethanamine with cyanamide in acetic acid, followed by treatment with hydrochloric acid to facilitate cyclization and salt formation. chemicalbook.com

Alternative strategies build the imidazole ring from more fundamental components. The reaction of α-haloketones or α-aminoketones with cyanamide is a well-established route to 2-aminoimidazoles. nih.govgoogle.com For instance, reacting α-aminoacetophenone hydrochloride with cyanamide yields 4-phenyl-2-aminoimidazole hydrochloride. google.com To achieve the N-benzyl substitution, a subsequent benzylation step would be necessary, or a starting material that already incorporates the benzyl group, such as α-(benzylamino)ketones, could be used.

More advanced methods, such as palladium-catalyzed carboamination, offer a modular approach. This strategy involves the reaction of N-propargyl guanidines with aryl triflates, which constructs the 2-aminoimidazole ring while simultaneously installing an aryl group. nih.govnih.gov This method is particularly useful for creating diverse analogs for structure-activity relationship (SAR) studies. acs.org Similarly, the synthesis of 2-aminoimidazole itself can be achieved from precursors like aminoacetaldehyde dimethyl acetal (B89532) and o-methylisourea, which can then be functionalized. chemicalbook.com

For related benzimidazole (B57391) structures, o-phenylenediamines are key starting materials, which are condensed with various reagents like carboxylic acids or cyanamide. connectjournals.comgoogle.comresearchgate.net The N-benzyl group is typically introduced by reacting the resulting 2-aminobenzimidazole (B67599) with a substituted or unsubstituted benzyl halide. connectjournals.comresearchgate.net

A summary of key precursors and starting materials is presented below.

Precursor(s)Key Reaction TypeResulting Structure/IntermediateReference
N-benzyl-2,2-dimethoxyethanamine + CyanamideAcid-catalyzed cyclization1-Benzyl-1H-imidazol-2-ylamine chemicalbook.com
α-Amino ketone hydrochloride + CyanamideCondensation/Cyclization4-Substituted-2-aminoimidazole google.com
N-Propargyl guanidines + Aryl triflatesPd-catalyzed carboaminationAryl-substituted 2-aminoimidazoles nih.govnih.gov
Aminoacetaldehyde dimethyl acetal + o-MethylisoureaCondensation/Cyclization2-Aminoimidazole chemicalbook.com
o-Phenylenediamine + CyanamideCondensation1H-Benzo[d]imidazol-2-amine researchgate.net

Functionalization Strategies for Structural Diversification

Structural diversification of the this compound scaffold is crucial for modulating its physicochemical and biological properties. pharmatutor.org Functionalization can be systematically targeted at two main regions: the imidazole core and the benzyl moiety. These modifications are typically achieved either by employing functionalized starting materials in the primary synthesis or by post-synthesis modification of the parent compound. acs.org

Introducing substituents onto the imidazole ring can be achieved through several synthetic routes. A prevalent strategy involves using appropriately substituted precursors in ring-forming reactions. rsc.org For example, the condensation of substituted α-amino ketones or α-haloketones with cyanamide allows for the direct installation of groups at the C4 and/or C5 positions of the 2-aminoimidazole ring. google.com

Starting Material(s)Resulting Imidazole Substituent(s)Reference
l-Aminoethyl methyl ketone hydrochloride + Cyanamide4,5-dimethyl google.com
Aminoacetone hydrochloride + Cyanamide4-methyl google.com
α-Aminoacetophenone hydrochloride + Cyanamide4-phenyl google.com
Ethyl α-methylaminobutyrate + Cyanamide1-methyl-5-ethyl google.com

Post-synthetic modification provides another powerful avenue for diversification. A one-pot approach has been developed involving ketone oxidation followed by imidazole condensation, which can then be followed by bromination and a Suzuki coupling reaction to introduce various aromatic substituents onto the imidazole core in a protecting-group-free manner. acs.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can also be employed to form C-N bonds at the imidazole ring. Furthermore, N-alkylation or N-arylation can introduce substituents at the N1 position if it is not already occupied by the benzyl group. thieme-connect.com

Modification of the benzyl group is a key strategy for fine-tuning the properties of the target compound. This is most commonly and efficiently achieved by using a substituted benzyl halide (e.g., benzyl chloride, benzyl bromide) or a substituted benzylamine (B48309) during the synthesis. connectjournals.comresearchgate.net For instance, in syntheses where the benzyl group is introduced via N-alkylation of a pre-formed imidazole or benzimidazole ring, a wide array of commercially available or synthetically accessible benzyl halides can be used. researchgate.netresearchgate.net

Research has demonstrated the successful incorporation of various substituents on the phenyl ring of the benzyl group. These include electron-donating and electron-withdrawing groups, as well as halogens, which can significantly alter the electronic and steric profile of the molecule. acs.orgnih.gov

Substituted Benzyl ReagentResulting N1-SubstituentReaction ContextReference
4-Fluorobenzyl chloride4-FluorobenzylO-alkylation of a precursor ketone acs.org
2-Chlorobenzyl halide2-ChlorobenzylN-alkylation of a benzimidazole nih.gov
2-Methylbenzyl halide2-MethylbenzylN-alkylation of a benzimidazole nih.gov
4-Chlorobenzyl halide4-ChlorobenzylN-alkylation of a benzimidazole rsc.org
3-Hydroxybenzyl halide3-HydroxybenzylN-alkylation of a benzimidazole rsc.org
4-Hydroxybenzyl halide4-HydroxybenzylN-alkylation of a benzimidazole rsc.org

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of the analogous compound, 1-benzyl-1H-benzimidazole, was determined to be in the monoclinic P21/n space group. researchgate.netnih.gov This data serves as a valuable reference for understanding the solid-state arrangement of the title compound.

Table 1: Crystal Data for the Analogous Compound 1-Benzyl-1H-benzimidazole

Parameter Value Reference
Formula C₁₄H₁₂N₂ nih.gov
Crystal System Monoclinic nih.gov
Space Group P21/n researchgate.net
a (Å) 6.2265 (10) nih.gov
b (Å) 8.1740 (13) nih.gov
c (Å) 20.975 (4) nih.gov
β (°) 97.839 (2) nih.gov
Volume (ų) 1057.5 (3) nih.gov

Analysis of Molecular Conformation and Torsional Angles

The molecular conformation is largely defined by the relative orientation of the benzyl and imidazole rings. In derivatives, the phenyl and imidazole rings are not coplanar. X-ray diffraction studies on the analogous 1-benzyl-1H-benzimidazole reveal that the benzimidazole ring system is nearly planar, while the benzyl group is oriented almost perpendicularly to it. researchgate.netnih.gov

Intermolecular Interactions in the Crystalline Lattice

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the hydrochloride salt, strong ionic and hydrogen bonding interactions are anticipated to be dominant. The protonated amine group and the chloride counter-ion would form strong N-H···Cl hydrogen bonds, a defining feature of the hydrochloride salt's crystal structure.

In the crystal packing of the 1-benzyl-1H-benzimidazole analogue, the molecules are linked by weak C—H···N hydrogen bonds and C—H···π interactions involving the aromatic rings. researchgate.netnih.gov For this compound, a more complex network is expected, including:

Hydrogen Bonding: The primary amine group (NH₂) and the imidazole ring nitrogen can act as hydrogen bond donors, while the chloride ion is a strong acceptor. This facilitates the formation of extensive hydrogen-bonding networks, which significantly influences the compound's solid-state properties.

π-π Stacking: The aromatic phenyl and imidazole rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions are highly dependent on the spatial orientation of the rings.

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are essential for confirming the structure of newly synthesized compounds and elucidating the chemical environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy provides detailed information about the proton (¹H) and carbon (¹³C) skeletons of a molecule. The chemical shifts are indicative of the electronic environment of each nucleus.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the benzyl group, the imidazole ring, and the amine group. The aromatic protons of the benzyl ring typically appear in the δ 7.0-8.0 ppm region. The benzylic methylene (B1212753) (CH₂) protons are expected as a singlet around δ 5.1-5.3 ppm. rsc.orgacs.org The protons on the imidazole ring would show characteristic shifts, and the amine protons (NH₂) signal may be broadened due to rapid proton exchange and the ionic environment created by the hydrochloride salt.

The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzyl-CH₂ ~ 5.2 ~ 49-50
Imidazole-H4, H5 ~ 7.0 - 7.2 ~ 115-125
Phenyl-H (ortho, meta, para) ~ 7.3 - 7.5 ~ 127-129
Amine-NH₂ Broad signal N/A
Phenyl-C (quaternary) N/A ~ 135-138

Note: Predicted values are based on data from analogous structures and general chemical shift ranges. Actual values may vary based on solvent and experimental conditions. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to exhibit several key absorption bands. Strong bands in the 3200-3500 cm⁻¹ region correspond to the N-H stretching vibrations of the primary amine group. The presence of the hydrochloride salt is typically confirmed by a broad absorption band in the 2400-3200 cm⁻¹ range, which is due to the stretching of the protonated amine (N-H⁺). Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the benzyl CH₂ group appears just below 3000 cm⁻¹. The imidazole and phenyl rings contribute characteristic C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ fingerprint region.

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference
Amine (N-H) Stretch 3200 - 3500
Ammonium (N-H⁺) Stretch (broad) 2400 - 3200
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch < 3000

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For 1-benzyl-1H-imidazol-2-amine (the free base, C₁₀H₁₁N₃), the exact mass is 173.0953 g/mol . uni.lu In mass spectrometry, this would be observed as the molecular ion peak [M]⁺. More commonly, under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ is observed. uni.lu

Analysis of the fragmentation pattern can help confirm the structure. For instance, a common fragmentation would be the loss of the benzyl group or cleavage of the imidazole ring, leading to fragment ions with specific mass-to-charge ratios.

Table 4: Predicted Mass Spectrometry Data for 1-Benzyl-1H-imidazol-2-amine (Free Base)

Adduct Formula Predicted m/z
[M]⁺ [C₁₀H₁₁N₃]⁺ 173.0947
[M+H]⁺ [C₁₀H₁₂N₃]⁺ 174.1026
[M+Na]⁺ [C₁₀H₁₁N₃Na]⁺ 196.0845

Data sourced from PubChem predictions for the free base form. uni.lu

Tautomerism and Conformational Dynamics Studies

The structural complexity of this compound is underscored by the potential for tautomerism and the existence of multiple conformational isomers. These dynamic processes are crucial for understanding the molecule's chemical reactivity, biological activity, and its interactions within various chemical environments. The study of these phenomena involves a combination of spectroscopic techniques and computational modeling to elucidate the stable forms and the energetic barriers between them.

Tautomerism

The 2-aminoimidazole core of 1-benzyl-1H-imidazol-2-amine allows for prototropic tautomerism, where a proton can migrate between the exocyclic amino group and the nitrogen atoms of the imidazole ring. This results in an equilibrium between the amino and imino tautomeric forms. In the case of this compound, the protonation of the molecule adds another layer of complexity to this equilibrium.

The primary tautomeric forms to consider are the amino tautomer and the imino tautomer. In the amino form, the exocyclic nitrogen exists as an amino group (-NH2), while in the imino form, it exists as an imine (=NH), with the proton having shifted to one of the ring nitrogens. The presence of the benzyl group at the N1 position influences the electron density and basicity of the ring nitrogens, thereby affecting the position of the tautomeric equilibrium.

Studies on related 2-aminoimidazole and benzimidazole systems have shown that the tautomeric equilibrium is highly sensitive to factors such as the solvent, temperature, pH, and the nature of substituents. nih.govencyclopedia.pubnih.govnih.govmdpi.comresearchgate.netresearchgate.net For instance, in solution, a rapid equilibrium between tautomers can lead to averaged signals in NMR spectra, while in the solid state, one tautomer is typically favored and can be identified through techniques like X-ray crystallography. mdpi.com

Computational studies, often employing Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of different tautomers. nih.gov These calculations can provide insights into the gas-phase and solution-phase energies of the tautomers, helping to rationalize experimental observations. For many 2-aminobenzimidazoles, the amino form is found to be the more stable tautomer. nih.gov

Table 1: Potential Tautomeric Forms of 1-Benzyl-1H-imidazol-2-amine

Tautomer NameStructural DescriptionKey Features
Amino Tautomer The exocyclic nitrogen is an amino group (-NH2). The positive charge in the hydrochloride salt is likely localized on the imidazole ring or shared across the system.Aromatic imidazole ring.
Imino Tautomer The exocyclic nitrogen is an imine group (=NH), with a double bond to the C2 carbon of the imidazole ring. One of the ring nitrogens is protonated.The position of the double bond within the imidazole ring is altered.

This table represents the fundamental tautomeric possibilities. The actual predominant form in a given environment depends on various factors.

Conformational Dynamics

The conformational flexibility of this compound primarily arises from the rotation around two key single bonds:

The C-N bond connecting the benzyl group to the imidazole ring (N1-C_benzyl).

The C-N bond of the exocyclic amino group (C2-N_amino).

Rotation around the N1-C_benzyl bond determines the orientation of the benzyl group relative to the imidazole ring. The rotational barrier for this bond is influenced by steric hindrance between the ortho hydrogens of the benzyl group and the substituents on the imidazole ring. X-ray crystallography studies on similar 1-benzyl-1H-benzimidazole have shown a nearly perpendicular arrangement between the benzimidazole and benzyl rings, with a dihedral angle of approximately 85.77°. nih.gov This conformation likely minimizes steric clash. High-accuracy quantum chemical calculations on benzyl cations, anions, and radicals have also been performed to understand rotational barriers, which are related to the delocalization of stabilization energy. nih.gov

Rotation around the C2-N_amino bond influences the orientation of the amino group's protons. This rotation is generally expected to have a lower energy barrier compared to the benzyl group rotation, but it can be influenced by hydrogen bonding interactions, both intramolecularly and with solvent molecules.

Table 2: Key Conformational Parameters for 1-Benzyl-1H-imidazol-2-amine

ParameterDescriptionExpected Influence on Conformation
Dihedral Angle (C2-N1-C_benzyl-C_phenyl) Defines the rotation of the benzyl group relative to the imidazole ring.Significant steric interactions can lead to a preferred non-planar conformation.
Dihedral Angle (N1-C2-N_amino-H) Defines the orientation of the amino group.Influenced by electronic effects and potential for hydrogen bonding.

The values in this table are qualitative descriptions of the expected conformational behavior. Precise dihedral angles and energy barriers would require specific experimental or computational data.

Theoretical and Computational Investigations of 1 Benzyl 1h Imidazol 2 Amine Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a fundamental computational tool used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a wide range of characteristics, including molecular geometry, vibrational frequencies, and electronic distribution, which are essential for understanding the intrinsic nature of 1-benzyl-1H-imidazol-2-amine hydrochloride.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally implies higher chemical reactivity and lower stability.

In a theoretical study on a series of related 1-benzyl-2-phenyl-1H-benzimidazole derivatives, DFT calculations were used to determine their FMO energies. biointerfaceresearch.com The HOMO-LUMO energy gaps for these compounds were found to be in the range of 3.02 eV to 5.56 eV, indicating significant stability. biointerfaceresearch.com For instance, the derivative A4 (with a nitro substituent) exhibited a lower bandgap energy, suggesting it is a better electron acceptor compared to others in the series. biointerfaceresearch.com This type of analysis for this compound would similarly pinpoint the regions of the molecule most likely to engage in electron donation and acceptance during chemical reactions.

Table 1: Frontier Molecular Orbital Energies and Related Parameters for Selected Benzimidazole (B57391) Derivatives

CompoundE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)
A1 -5.88-1.184.70
A2 -6.13-1.694.44
A3 -5.94-1.214.73
A4 -6.27-2.713.56
A5 -6.05-3.033.02
A6 -6.81-1.255.56
Data sourced from a study on 1-benzyl-2-phenyl-1H-benzimidazole derivatives. biointerfaceresearch.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across a molecule. These maps are invaluable for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For the basic imidazole (B134444) ring, MEP analysis shows that the nitrogen atoms are regions of negative potential, making them key sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.netresearchgate.net In this compound, the protonated amine group would be a prominent region of positive electrostatic potential, while the nitrogen atom at position 3 of the imidazole ring would be an electron-rich center. researchgate.net This distribution is crucial for understanding its intermolecular interactions, such as those with a biological receptor.

To quantify reactivity, DFT calculations can yield various descriptors, such as chemical potential (μ), hardness (η), and Fukui functions. biointerfaceresearch.com Fukui functions are particularly useful as they indicate the propensity of each atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack.

For complex imidazole derivatives, Fukui function analysis has been used to identify the most reactive atoms. researchgate.net For example, in a study of an imidazol-5(4H)-one derivative, these calculations helped to elucidate the charge transfer mechanisms within the molecule. researchgate.net Applying this analysis to this compound would allow for a precise, atom-specific prediction of its reactivity, which is fundamental for understanding its potential mechanisms of action and for designing new related compounds.

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational simulation that predicts how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. This technique is essential in drug discovery for predicting binding affinity and orientation.

Docking simulations place the ligand into the binding site of a target protein in various possible orientations and conformations, scoring each pose to find the most favorable one. This reveals the specific interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the ligand-protein complex. The 2-aminoimidazole scaffold is a recognized pharmacophore found in many bioactive molecules, including marine alkaloids with a broad spectrum of pharmacological activities. researchgate.net

In a study of 2-aminoimidazolyl-thiazole derivatives targeting human adenosine (B11128) receptors, molecular modeling revealed key binding interactions. nih.gov The most potent compound formed hydrogen bonds with specific asparagine and histidine residues in the A₃ receptor's binding pocket, explaining its high affinity and selectivity. nih.gov Similar simulations for this compound would identify its likely binding pose within a given target, highlighting the crucial role of the benzyl (B1604629) group and the 2-aminoimidazole core in establishing specific intermolecular contacts.

A key output of molecular docking is the binding energy, a score that estimates the affinity of the ligand for the target. A more negative binding energy typically indicates a stronger, more stable interaction.

For example, docking studies on 1-benzyl-2-phenyl-1H-benzimidazole derivatives against liver alcohol dehydrogenase and a protein hydrolase yielded strong binding affinities, with scores ranging from -8.3 to -10.0 kcal/mol. biointerfaceresearch.com This energetic analysis helps to rank potential drug candidates and provides insight into the driving forces of the binding event. An energetic analysis of this compound would quantify its potential efficacy against various biological targets and guide the rational design of analogs with improved binding affinities.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular dynamics simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. uni.lu For a molecule like this compound, MD simulations can provide invaluable insights into its flexibility, preferred shapes (conformations), and stability.

Solvent Effects on Molecular Conformation

The surrounding solvent environment plays a critical role in determining the conformational preferences of a molecule. nih.gov For this compound, which is a salt, the polarity of the solvent is of particular importance. In polar solvents such as water, the hydrochloride salt would be dissociated, and the protonated imidazolium (B1220033) ring and the chloride anion would be solvated.

Computational studies on similar imidazole-containing compounds have shown that the interactions with solvent molecules, particularly through hydrogen bonding, can significantly influence the orientation of the benzyl group relative to the imidazole ring. nih.gov The flexibility of the bond connecting the benzyl group to the imidazole nitrogen allows for a range of rotational conformations. The energetic favorability of these conformations is dictated by the balance between intramolecular forces and the interactions with the surrounding solvent molecules.

A hypothetical MD simulation of this compound in different solvents would likely reveal varying conformational landscapes. The following table illustrates potential outcomes based on general principles of solvation:

SolventExpected Dominant ConformationsRationale
Water (Polar, Protic) Extended conformations with significant solvent-solute hydrogen bonding. The protonated amine group and imidazole nitrogens would be key interaction sites.Water molecules would form a structured solvation shell around the charged parts of the molecule, potentially stabilizing more open conformations.
Dimethyl Sulfoxide (DMSO) (Polar, Aprotic) A mix of folded and extended conformations.DMSO is a strong hydrogen bond acceptor and would interact with the amine protons, but with different geometric constraints than water.
Chloroform (Nonpolar) More compact or folded conformations.In a nonpolar environment, intramolecular hydrogen bonding and pi-stacking between the benzyl and imidazole rings might be favored to minimize unfavorable interactions with the solvent.

This table is illustrative and based on general chemical principles, as specific MD simulation data for this compound is not available.

Dynamic Behavior in Simulated Biological Environments

Understanding the behavior of a molecule in a biological context is crucial for predicting its interactions with physiological targets. MD simulations can model simplified biological environments, such as a water box to represent the aqueous cellular environment or a lipid bilayer to mimic a cell membrane.

For this compound, simulations in an aqueous environment would track the stability of the solvated ions and the rotational dynamics of the benzyl group. Key parameters to analyze would include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

In a simulated lipid bilayer, the lipophilic benzyl group might show a tendency to partition into the hydrophobic core of the membrane, while the charged imidazolium headgroup would likely remain at the water-lipid interface. The dynamic interactions with the lipid molecules would provide insights into the molecule's potential to cross biological membranes.

Quantitative Structure-Property Relationships (QSPR) in Design Contexts

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemicals based on their molecular structure. These models are widely used in drug design and materials science to screen virtual libraries of compounds and prioritize candidates for synthesis and testing.

While no specific QSPR studies dedicated to this compound were identified, research on broader classes of imidazole and benzimidazole derivatives has established the importance of various molecular descriptors in predicting their properties. chemtik.com These descriptors can be categorized as electronic, steric, and lipophilic.

For a series of analogues of 1-benzyl-1H-imidazol-2-amine, a QSPR study would involve calculating a range of molecular descriptors and then using statistical methods to find a correlation with a particular property of interest (e.g., solubility, binding affinity to a target protein).

The following table presents a hypothetical set of descriptors that would be relevant for a QSPR analysis of 1-benzyl-1H-imidazol-2-amine derivatives:

Descriptor ClassSpecific Descriptor ExamplePotential Property Correlation
Electronic Dipole Moment, Partial Charges on AtomsSolubility, Receptor Binding Affinity
Steric Molecular Volume, Surface Area, Principal Moments of InertiaPermeability, Fit within a Binding Pocket
Lipophilic LogP (Octanol-Water Partition Coefficient)Membrane Permeability, Bioavailability
Topological Wiener Index, Kier & Hall Connectivity IndicesGeneral correlation with various physicochemical properties

This table illustrates the types of descriptors used in QSPR studies and their potential relevance, as a specific QSPR model for this compound is not available.

The development of a robust QSPR model for this class of compounds would enable the in silico design of new derivatives with optimized properties, guiding synthetic efforts towards more promising molecules.

Exploration of Molecular Interactions and Biological Target Engagement of 1 Benzyl 1h Imidazol 2 Amine Hydrochloride Analogs

Investigation of Enzyme Inhibition Mechanisms

The imidazole (B134444) moiety is a well-known pharmacophore that can participate in various enzymatic reactions, often acting as an inhibitor. Analogs of 1-benzyl-1H-imidazol-2-amine hydrochloride have been extensively studied as inhibitors of several key enzymes, demonstrating diverse mechanisms of action.

Competitive inhibition, where the inhibitor molecule competes with the substrate for binding to the active site of an enzyme, is a common mechanism for imidazole-containing compounds. This mode of inhibition has been observed for analogs of this compound targeting different enzymes.

A notable example is the inhibition of aldosterone (B195564) synthase (CYP11B2), a key enzyme in the biosynthesis of aldosterone. acs.orgnih.gov Elevated levels of aldosterone are associated with various cardiovascular diseases, making CYP11B2 an attractive therapeutic target. acs.org A series of structurally simple, achiral 1-benzyl-1H-imidazoles were designed and synthesized as potential CYP11B2 inhibitors. acs.orgnih.gov In vitro studies demonstrated that many of these compounds exhibit potent inhibitory activity, with several analogs displaying IC50 values in the low nanomolar range. acs.org For instance, the compound MOERAS115 (4-((5-phenyl-1H-imidazol-1-yl)methyl)benzonitrile) was identified as a highly potent inhibitor with an IC50 of 1.7 nM for CYP11B2. nih.gov The inhibitory mechanism is believed to be competitive, with the imidazole nitrogen coordinating to the heme iron in the enzyme's active site, thereby preventing the binding and subsequent conversion of the natural substrate. acs.org

Table 1: Inhibitory Activity of 1-Benzyl-1H-imidazole Analogs against Aldosterone Synthase (CYP11B2)

Compound Structure IC50 (nM) for CYP11B2 Selectivity (CYP11B1/CYP11B2)
MOERAS115 4-((5-phenyl-1H-imidazol-1-yl)methyl)benzonitrile 1.7 nih.gov 16.5 nih.gov

| R-fadrozole | (R)-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-imidazole | 6.0 nih.gov | 19.8 nih.gov |

Another important enzyme target for which competitive inhibition by imidazole analogs has been demonstrated is arginase. mdpi.comnih.gov This enzyme is crucial for the survival and proliferation of the parasite Leishmania mexicana, the causative agent of leishmaniasis. nih.govdaneshyari.comresearchgate.net A series of N-benzyl-1H-benzimidazol-2-amine derivatives were synthesized and evaluated for their ability to inhibit L. mexicana arginase (LmARG). nih.gov Several compounds showed significant inhibitory activity, with docking studies suggesting that they bind to the active site of the enzyme. nih.gov For example, two lead compounds exhibited IC50 values of 52 µM and 82 µM, respectively, and displayed selectivity for the parasitic enzyme over human arginase. mdpi.com

Table 2: Inhibition of Leishmania mexicana Arginase by N-Benzyl-1H-benzimidazol-2-amine Derivatives

Compound IC50 (µM)
Compound 1 52 mdpi.com

| Compound 2 | 82 mdpi.com |

Allosteric modulation, where a molecule binds to a site on the enzyme distinct from the active site to modulate its activity, offers an alternative mechanism for enzyme inhibition. This can lead to greater specificity and a more nuanced control of enzyme function.

Investigations into condensed imidazole derivatives as aldosterone synthase inhibitors have suggested the possibility of allosteric interactions. researchgate.net Certain methoxyalkyl derivatives demonstrated a dramatic increase in inhibitory potency, with IC50 values as low as 0.2 nM, which may not be solely explained by competitive binding at the active site. researchgate.net While not definitively proven to be allosteric, the substantial increase in potency with specific structural modifications hints at the engagement of additional binding sites or the induction of conformational changes that are characteristic of allosteric modulation.

More direct evidence for allosteric modulation comes from studies on other receptor systems. For instance, a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have been identified as positive allosteric modulators (PAMs) of the α1β2γ2GABA-A receptor. These compounds bind to a site distinct from the GABA binding site, enhancing the effect of the endogenous ligand. This demonstrates the potential for the broader benzimidazole (B57391) scaffold, from which 1-benzyl-1H-imidazol-2-amine is derived, to act as allosteric modulators.

Receptor Ligand Interaction Studies

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. Analogs of this compound have been investigated for their ability to bind to and modulate the function of various receptors, particularly G-protein coupled receptors (GPCRs).

The functional outcome of a ligand binding to a receptor can be either agonistic (activating the receptor) or antagonistic (blocking the receptor's activity). The specific binding profile is determined by the chemical structure of the ligand and its interactions with the receptor's binding pocket.

Derivatives of 1-benzyl-1H-imidazole have been shown to act as both agonists and antagonists at adrenergic receptors. nih.gov For example, a structure-activity relationship study of 4-[1-(1-naphthyl)ethyl]-1H-imidazole analogs revealed that these compounds can act as agonists at α1- and α2-adrenergic receptors, while also exhibiting antagonist activity at α2A-adrenoceptors. nih.gov The nature of the substituent on the benzylic carbon and the stereochemistry play a crucial role in determining the specific activity and selectivity. nih.gov For instance, the R-(-)-isomer of one analog was found to be a more potent antagonist at α2A-adrenoceptors, while the S-(+)-isomer showed greater agonist activity. nih.gov

Furthermore, a series of 1-benzyl-1H-imidazole-5-carboxamide derivatives have been identified as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for the treatment of metabolic diseases. nih.gov The most potent compounds in this series exhibited excellent agonistic activities against human TGR5, stimulating the secretion of glucagon-like peptide-1 (GLP-1). nih.gov

Table 3: Agonist Activity of 1-Benzyl-1H-imidazole-5-carboxamide Derivatives at TGR5

Compound EC50 (nM) for hTGR5
Compound 19d Potent agonist activity nih.gov
Compound 19e Potent agonist activity nih.gov
INT-777 (Reference) Known TGR5 agonist nih.gov

| LCA (Reference) | Known TGR5 agonist nih.gov |

The binding of a ligand to a receptor, particularly an agonist, induces conformational changes in the receptor protein that are essential for initiating downstream signaling cascades. While direct studies on this compound analogs are limited, research on related GPCRs provides insight into the expected mechanisms.

For the β2-adrenergic receptor, a well-studied GPCR, agonist binding is known to cause a significant structural rearrangement, particularly in the cytoplasmic ends of transmembrane segments (TMs) 5 and 6. semanticscholar.org These movements create a binding site for and activate intracellular G-proteins. It is highly probable that agonistic analogs of this compound that target GPCRs would induce similar conformational changes in their respective receptors to elicit a cellular response. The specific nature and magnitude of these changes would depend on the particular receptor and the chemical features of the ligand.

DNA Interaction Studies

In addition to proteins, nucleic acids, particularly DNA, can be important targets for small molecules. The ability of a compound to interact with DNA can have significant implications for its biological activity, including potential anticancer and antimicrobial effects.

Protein-Ligand Interaction Dynamics

The biological activity of this compound and its analogs is fundamentally governed by the intricate and dynamic interactions they form with their protein targets. The structural framework of these compounds, particularly the benzimidazole core, facilitates a variety of interactions including hydrogen bonding, π–π stacking, and metal ion coordination researchgate.net. Understanding the dynamics of these interactions at the molecular level is crucial for rationalizing structure-activity relationships (SAR) and designing more potent and selective molecules.

Detailed research into analogs, such as 1-benzyl-1H-imidazoles, has provided significant insights into these dynamics, particularly in the context of enzyme inhibition. In silico modeling approaches are frequently employed to predict how these ligands fit within the active sites of target proteins. For instance, in the design of selective inhibitors for the enzyme aldosterone synthase (CYP11B2), molecular docking studies were performed using rigid protein models to analyze potential binding poses acs.org. These computational analyses have been instrumental in explaining the observed SAR from in vitro assays acs.org.

One key finding from these studies is the critical role of specific substituents on the benzyl (B1604629) ring. The introduction of a para-nitrile substituent on the benzyl moiety of 1-benzyl-1H-imidazole analogs was found to confer the highest selectivity for CYP11B2. This enhanced selectivity is attributed to a distinct interaction with the Arg123 residue in the active site, an interaction that differs from that in the closely related CYP11B1 enzyme acs.org. Of 44 synthesized 1-benzyl-1H-imidazole compounds, 20 demonstrated potency in the low nanomolar range for CYP11B2, underscoring the success of this design approach acs.org.

Crystallographic studies of related structures, like 1-Benzyl-1H-benzimidazole, provide precise details about the solid-state conformation and intermolecular forces at play. In the crystal structure of this analog, the packing is stabilized by specific C—H···N hydrogen bonds and C—H···π interactions nih.gov. The dihedral angle between the imidazole ring and the benzyl ring was determined to be 85.77°, indicating a nearly perpendicular arrangement nih.gov. This spatial orientation is a critical factor that influences how the molecule can orient itself within a protein's binding pocket to engage with key residues.

Experimental techniques are used to validate and quantify these interactions. The binding of a benzimidazole derivative, 1-(4-methybenzyl)-2-p-tolyl-1H-benzo[d]imidazole (MBTBI), with bovine serum albumin (BSA) was investigated using fluorescence spectroscopy nih.gov. Such studies can elucidate the fluorescence quenching mechanism and allow for the calculation of binding constants. Furthermore, based on Förster's non-radiation energy transfer (FRET) theory, the binding distance between the ligand and the protein can be determined, providing quantitative data on the proximity of the interaction nih.gov.

More advanced interaction dynamics have also been explored, where imidazole-containing fragments act as "molecular glues" to stabilize protein-protein interactions (PPIs) escholarship.org. In one study, para-imidazolyl aryl aldehyde fragments were shown to reversibly engage a lysine (B10760008) residue on the 14-3-3 protein, forming an aldimine. This covalent interaction helped to stabilize the complex between 14-3-3 and its partner protein, Pin1, demonstrating a sophisticated mechanism of action where the ligand actively modulates the interaction between two proteins escholarship.org.

The table below summarizes key findings from research on the protein-ligand interactions of 1-benzyl-1H-imidazol-2-amine analogs.

Table 1: Research Findings on Protein-Ligand Interactions of Analogs

Compound/Analog Class Target Protein/System Key Interacting Residue(s) Observed Interaction Type(s) Finding/Significance
1-Benzyl-1H-imidazoles (para-nitrile substituted) Aldosterone Synthase (CYP11B2) Arg123 Specific electrostatic/polar interaction The para-nitrile group's interaction with Arg123 is crucial for high selectivity over the related CYP11B1 enzyme. acs.org
1-Benzyl-1H-benzimidazole N/A (Crystal Structure) N/A C—H···N hydrogen bonds, C—H···π interactions Revealed a dihedral angle of 85.77° between rings, defining the molecule's 3D conformation for binding. nih.gov
1-(4-methybenzyl)-2-p-tolyl-1H-benzo[d]imidazole (MBTBI) Bovine Serum Albumin (BSA) Not specified Non-covalent binding Interaction confirmed and binding distance calculated using fluorescence quenching and FRET analysis. nih.gov

Strategies for Structural Diversification and Lead Optimization in 1 Benzyl 1h Imidazol 2 Amine Hydrochloride Scaffolds

Rational Design Principles for Analog Generation

The generation of analogs from a lead compound like 1-benzyl-1H-imidazol-2-amine hydrochloride is a cornerstone of drug discovery. Rational design principles guide the synthesis of new molecules with improved characteristics.

Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the physicochemical and pharmacological properties of a lead compound while retaining its primary biological activity. drughunter.com This involves substituting a functional group with another that has similar spatial and electronic characteristics. drughunter.com

In the context of the 1-benzyl-1H-imidazol-2-amine scaffold, various bioisosteric replacements can be envisioned. For instance, the amide bond, if present in a derivative, can be replaced by metabolically more stable heterocyclic rings like 1,2,3-triazoles, oxadiazoles, or imidazoles. nih.gov These heterocycles can mimic the hydrogen bonding capabilities of the amide group. drughunter.comnih.gov For example, the replacement of an amide with a 1,2,4-oxadiazole (B8745197) has been shown to yield compounds with comparable potency and improved metabolic stability in some contexts. nih.gov

Furthermore, the strategic use of fluorine atoms to replace hydrogen can modulate a molecule's metabolic stability and membrane permeability. acs.org This is due to the high strength of the carbon-fluorine bond. acs.org

The following table outlines potential bioisosteric replacements for different moieties within the 1-benzyl-1H-imidazol-2-amine framework.

Original MoietyPotential Bioisostere(s)Rationale for Replacement
Amide1,2,3-Triazole, Oxadiazole, Imidazole (B134444)Enhance metabolic stability, mimic hydrogen bonding drughunter.comnih.gov
HydrogenFluorineIncrease metabolic stability, modulate membrane permeability acs.org
Phenyl RingPyrimidineImprove solubility dtic.mil
Carboxylic AcidTetrazoleMaintain acidity with increased lipophilicity drughunter.com

Scaffold Hopping Approaches

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds that retain similar biological activity to a known active molecule. dtic.milnih.gov This approach involves replacing the core structure (scaffold) of a molecule while preserving the spatial arrangement of key interacting functional groups. dtic.mil

For the 1-benzyl-1H-imidazol-2-amine scaffold, scaffold hopping could involve replacing the imidazole ring with other five- or six-membered heterocycles. A notable example is the transition from an imidazole to a benzimidazole (B57391) scaffold. nih.gov This modification can lead to new intellectual property and potentially improved pharmacological profiles. dtic.mil The goal is to identify novel chemotypes that maintain or enhance the desired biological interactions. dtic.milnih.gov

Fragment-Based Design Integration

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. drugdiscoverychemistry.comnih.govunina.it This technique involves screening libraries of small, low-molecular-weight molecules ("fragments") for binding to a biological target. nih.gov Hits from these screens, which typically have weak affinity, are then grown or merged to create more potent lead compounds. unina.it

In the context of the 1-benzyl-1H-imidazol-2-amine scaffold, FBDD can be used to identify novel substituents for various positions on the benzyl (B1604629) and imidazole rings. For example, a fragment screen could identify a small molecule that binds to a specific pocket of the target protein. This fragment could then be incorporated into the 1-benzyl-1H-imidazol-2-amine structure to enhance its binding affinity. This approach allows for the efficient exploration of chemical space and the development of highly optimized ligands. drugdiscoverychemistry.com

Structure-Guided Design and Lead Series Development

The development of a lead series from a starting scaffold like this compound relies heavily on understanding the relationship between the compound's structure and its biological activity. nih.gov

Influence of Substituent Effects on Molecular Recognition

The nature and position of substituents on the 1-benzyl-1H-imidazol-2-amine scaffold play a critical role in its interaction with biological targets. acs.org The electronic properties of substituents (electron-donating or electron-withdrawing) can significantly alter the charge distribution within the molecule, thereby influencing its binding affinity and selectivity. acs.org

For instance, in the development of aldosterone (B195564) synthase (CYP11B2) inhibitors based on a 1-benzyl-1H-imidazole scaffold, it was observed that substitutions on both the 5-position of the imidazole ring and the benzyl moiety did not always lead to predictable structure-activity relationships (SAR). acs.org This was attributed to the flexibility of the substituents. acs.org However, introducing a phenyl group at the 5-position of the imidazole appeared to create a more rigid conformation that fit well into the active site of the enzyme. acs.org

The following table summarizes the impact of different substituents on the activity of benzimidazolyl derivatives in an anti-HIV-1 study, illustrating the importance of substituent effects. nih.gov

CompoundSubstituent on Benzyl RingAnti-HIV-1 Activity (EC₅₀ in µM)
13g4-Chlorobenzyl40
13i4-MethoxybenzylLower potency
13b2-MethylbenzylLower potency
13c3-MethylbenzylLower potency

Data sourced from a study on benzimidazolyl DKA derivatives. nih.gov

Steric and Electronic Contributions to Interaction Profiles

Electronic contributions, such as the ability of a substituent to form hydrogen bonds or participate in pi-stacking interactions, are also crucial. For example, the introduction of a cyano group on the benzyl ring of a 1-benzyl-1H-imidazole derivative can alter its electronic properties and potentially lead to new interactions with the target protein. acs.org The interplay between steric and electronic effects is complex and requires careful consideration during the lead optimization process to achieve the desired biological activity and selectivity. acs.org

Combinatorial Chemistry and Library Synthesis for Analog Exploration

Combinatorial chemistry and parallel synthesis have emerged as powerful strategies for the rapid exploration of structure-activity relationships (SAR) and the generation of large, diverse chemical libraries for lead optimization. In the context of this compound scaffolds, these techniques enable the systematic modification of various positions on the imidazole core and the benzyl substituent, facilitating a comprehensive investigation of the chemical space around this privileged structure.

The generation of a library of analogs typically begins with a robust and high-yielding synthetic route that is amenable to automation and the use of diverse building blocks. Both solid-phase and solution-phase parallel synthesis methodologies have been successfully applied to the synthesis of related benzimidazole and imidazole libraries.

A common approach for the combinatorial synthesis of 2-amino-1-benzylimidazole analogs involves a multi-step sequence that allows for diversification at key positions. This often starts with the construction of the substituted imidazole ring, followed by N-alkylation with a variety of benzyl halides or other electrophiles. The amino group at the 2-position also serves as a critical handle for further diversification through reactions such as acylation, sulfonylation, or reductive amination.

For instance, a library of 1-benzyl-1H-imidazol-2-amine analogs can be efficiently prepared using parallel synthesis. In a typical workflow, a set of substituted imidazoles can be reacted with a diverse panel of benzyl bromides in a multi-well plate format. Each well contains a unique combination of reactants, allowing for the simultaneous synthesis of numerous distinct compounds. Subsequent purification can also be automated to isolate the desired products in high purity.

One illustrative strategy involves the reaction of a common precursor, such as 2-aminoimidazole, with a library of substituted benzyl halides. The resulting 1-substituted-2-aminoimidazole intermediates can then undergo further functionalization at the 2-amino group. This two-dimensional diversification approach allows for the rapid generation of a large matrix of analogs.

Microwave-assisted synthesis has also been shown to accelerate the synthesis of benzimidazole and related heterocyclic libraries, significantly reducing reaction times and often improving yields. connectjournals.com This technology is well-suited for high-throughput synthesis and can be integrated into automated platforms for library generation.

The table below illustrates a representative subset of a virtual library of 1-benzyl-1H-imidazol-2-amine analogs, showcasing the potential for structural diversity that can be achieved through combinatorial synthesis. The variations in substituents on the benzyl ring (R1) and modifications at the 2-amino position (R2) are key to exploring the SAR of this scaffold.

Table 1: Representative Virtual Library of 1-Benzyl-1H-imidazol-2-amine Analogs

Compound ID R¹ (Benzyl Ring Substituent) R² (2-Amino Group Modification)
A-001 4-Fluoro -H
A-002 4-Chloro -H
A-003 4-Methoxy -H
A-004 3,4-Dichloro -H
B-001 4-Fluoro -Acetyl
B-002 4-Chloro -Acetyl
B-003 4-Methoxy -Acetyl
B-004 3,4-Dichloro -Acetyl
C-001 4-Fluoro -Benzoyl
C-002 4-Chloro -Benzoyl
C-003 4-Methoxy -Benzoyl
C-004 3,4-Dichloro -Benzoyl
D-001 4-Fluoro -SO₂CH₃ (Mesyl)
D-002 4-Chloro -SO₂CH₃ (Mesyl)
D-003 4-Methoxy -SO₂CH₃ (Mesyl)
D-004 3,4-Dichloro -SO₂CH₃ (Mesyl)

Solid-phase synthesis offers another efficient avenue for the creation of 2-aminoimidazole libraries. nih.gov In this approach, the imidazole scaffold or a precursor is attached to a solid support (resin). This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. The final products are then cleaved from the resin in high purity. This method is particularly advantageous for multi-step syntheses and the creation of large, complex libraries.

The successful application of combinatorial chemistry and library synthesis to the 1-benzyl-1H-imidazol-2-amine scaffold provides a powerful engine for drug discovery, enabling the rapid identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties. The ability to systematically and efficiently explore a wide range of structural modifications is crucial for optimizing the therapeutic potential of this important class of molecules.

Future Directions and Emerging Research Avenues for 1 Benzyl 1h Imidazol 2 Amine Hydrochloride Chemistry

Advancements in Asymmetric Synthesis Methodologies

The biological activity of chiral molecules is often stereospecific. Consequently, the development of asymmetric synthesis methodologies to produce enantiomerically pure 1-benzyl-1H-imidazol-2-amine hydrochloride is a critical future direction. While classical methods for creating 2-aminoimidazoles often involve condensation reactions or functionalization of existing imidazole (B134444) rings, modern approaches are focusing on greater efficiency and stereocontrol. nih.govmdpi.com

Future research will likely prioritize the following:

Transition Metal-Catalyzed Asymmetric Hydrogenation: This highly efficient and atom-economical strategy is a powerful tool for creating chiral amines. acs.org Research into developing novel chiral ligands, particularly for iridium and rhodium catalysts, could enable the direct asymmetric hydrogenation of a suitable prochiral precursor to 1-benzyl-1H-imidazol-2-amine.

Catalytic Asymmetric C-N Bond Formation: New strategies involving palladium-catalyzed carboamination reactions of N-propargyl guanidines are showing promise for the construction of the 2-aminoimidazole core. nih.gov Adapting these methods using chiral ligands could provide a direct route to enantiomerically enriched products.

Divergent Synthesis Strategies: Innovative, divergent synthesis pathways starting from readily available materials like 2-aminopyrimidines offer a flexible approach. nih.govacs.org These methods, which can be enhanced by microwave irradiation, could be adapted for asymmetry by employing chiral catalysts or auxiliaries during the key bond-forming steps.

Green Chemistry Approaches: The use of deep eutectic solvents (DESs) has been shown to accelerate the synthesis of 2-aminoimidazoles, offering a greener alternative to volatile organic solvents. mdpi.com Future work could explore chiral DESs or the integration of biocatalysis within these environmentally benign media.

Integration with Advanced Screening Technologies (e.g., high-throughput binding assays)

To unlock the full therapeutic potential of this compound and its analogs, integration with advanced screening technologies is paramount. High-throughput screening (HTS) allows for the rapid evaluation of large compound libraries against specific biological targets. nih.govresearchgate.net

Key areas for integration include:

Target-Based Screening: Derivatives of 1-benzyl-1H-imidazol-2-amine have shown activity as inhibitors of specific enzymes and ion channels. For instance, related N-benzyl-1H-benzo[d]imidazole-2-amines have been identified as selective inhibitors of the transient receptor potential cation channel 5 (TRPC5), a target for chronic kidney disease. nih.gov HTS campaigns using purified proteins or cell lines overexpressing a specific target (e.g., kinases like BRAF, enzymes like dihydrofolate reductase) can identify potent and selective inhibitors from a library of derivatives. nih.govnih.govnih.gov

Phenotypic Screening: High-content screening (HCS) assays, which measure changes in cellular morphology or function, can uncover novel mechanisms of action. nih.gov Screening derivatives of this compound in complex cellular models of disease (e.g., cancer cell lines, pathogen-infected cells) can identify compounds with desired therapeutic effects without a priori knowledge of the specific molecular target. nih.gov

Data Analysis and Curation: The vast datasets generated by HTS require sophisticated curation and analysis to distinguish true "hits" from false positives. nih.gov Implementing robust validation criteria, such as the Z'-factor, and utilizing confirmatory secondary assays are essential for ensuring the quality of screening data. nih.gov

Novel Applications in Chemical Probes and Tools for Biological Research

A well-characterized small molecule inhibitor can be a powerful tool for dissecting complex biological pathways. This compound derivatives with high potency and selectivity have significant potential for development as chemical probes. researchgate.net

Future applications in this area include:

Target Validation and Pathway Interrogation: A selective inhibitor can be used to probe the physiological and pathological roles of its target protein. For example, AC1903, a selective TRPC5 inhibitor based on the N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amine scaffold, is used to study the role of TRPC5 in kidney disease. nih.gov

Development of Photoaffinity Probes: By incorporating a photoreactive group and a tag (like biotin (B1667282) or an alkyne) onto the 1-benzyl-1H-imidazol-2-amine scaffold, researchers can create photoaffinity probes. These tools can be used to covalently label the target protein in its native cellular environment, enabling unambiguous target identification and characterization of the binding site.

Fluorescent Probes: Attaching a fluorophore to the molecule could allow for visualization of the target protein's localization and dynamics within living cells using advanced microscopy techniques.

Development of Targeted Delivery Strategies at a Molecular Level

Enhancing the therapeutic index of a drug often involves ensuring it reaches the desired site of action while minimizing exposure to healthy tissues. The development of targeted delivery strategies for imidazole-based compounds is an active area of research. nih.gov

Future directions for this compound could involve:

Prodrug Approaches: Modifying the molecule into a prodrug that is activated only at the target site (e.g., by an enzyme that is overexpressed in cancer cells) can improve specificity and reduce off-target effects.

Supramolecular Complexation: Imidazole rings can form supramolecular complexes with various carriers through non-covalent interactions. nih.gov Encapsulating the drug in nanocarriers like liposomes, micelles, or polymeric nanoparticles can alter its pharmacokinetic profile, improve solubility, and enable passive or active targeting to diseased tissues.

Conjugation to Targeting Ligands: Attaching the drug to a molecule that binds to a specific cell-surface receptor (e.g., an antibody for a cancer antigen, a peptide for a receptor overexpressed on diseased cells) can achieve highly specific delivery.

Synergistic Approaches with Computational and Experimental Techniques

The integration of computational chemistry with experimental synthesis and testing creates a powerful feedback loop that can accelerate the drug discovery process. researchgate.net This synergy is crucial for the future development of this compound derivatives.

Key synergistic approaches include:

Structure-Based Drug Design: When the 3D structure of a biological target is known, molecular docking studies can predict how different derivatives of this compound bind to the active site. nih.govacs.orgresearchgate.net These predictions can guide the synthesis of new analogs with improved potency and selectivity. This approach has been successfully used to understand the interaction of N-benzyl-1H-benzimidazol-2-amine derivatives with targets like Leishmania arginase and carbonic anhydrases. nih.govnih.gov

Pharmacophore Modeling and Virtual Screening: In the absence of a target structure, a pharmacophore model can be built based on a set of known active compounds. This model, which defines the essential 3D arrangement of chemical features required for activity, can then be used to screen virtual libraries to identify new potential hits.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. researchgate.netnih.gov This in silico analysis allows chemists to prioritize the synthesis of molecules with a higher probability of having favorable drug-like properties, saving time and resources.

By pursuing these future research directions, the scientific community can continue to unlock the full potential of this compound and its derivatives, paving the way for new and improved therapeutic agents and research tools.

Q & A

Q. Key factors affecting yield/purity :

  • Temperature control : Excess heat may lead to side reactions (e.g., over-alkylation).
  • Solvent choice : Polar aprotic solvents enhance reaction rates but may require rigorous drying.
  • Catalyst optimization : Palladium-based catalysts improve selectivity in benzylation steps .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the imidazole ring structure and benzyl substitution pattern. Aromatic protons appear at δ 7.2–7.6 ppm, while the amine proton may show broad signals around δ 5.0–6.0 ppm .
  • IR spectroscopy : Peaks near 1600–1650 cm⁻¹ (C=N stretching) and 3300–3500 cm⁻¹ (N-H stretching) validate functional groups .
  • Melting point analysis : Sharp melting points (e.g., 313–315°C for related imidazole hydrochlorides) indicate purity .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 218.1 for the free base) .

Advanced: How can density functional theory (DFT) predict electronic properties or reactivity of this compound?

Methodological Answer:
DFT calculations (e.g., B3LYP hybrid functional) model:

  • Electron density distribution : Identifies nucleophilic/electrophilic sites (e.g., amine group reactivity) .
  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps correlate with stability and charge-transfer potential .
  • Solvent effects : Polarizable continuum models (PCM) simulate solvation energy in aqueous or organic media .

Validation : Compare computed vs. experimental UV-Vis spectra or redox potentials. Discrepancies >5% may require adjusting exchange-correlation functionals .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions often arise from:

  • Impurity profiles : Side products (e.g., unreacted benzyl chloride) may skew bioactivity. Mitigate via HPLC purification (>95% purity) .
  • Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. Use positive controls (e.g., known enzyme inhibitors) .
  • Structural analogs : Perform QSAR modeling to differentiate activity trends. For example, substituents at the benzyl position may alter binding to targets like EGFR .

Advanced: What strategies optimize crystallization for X-ray diffraction studies?

Methodological Answer:

  • Solvent screening : Use mixed solvents (e.g., ethanol/water) to slow nucleation.
  • Temperature gradients : Gradual cooling (0.5°C/hour) promotes single-crystal growth .
  • Hydrogen-bond analysis : Tools like SHELXL refine H-bond networks (e.g., N-H⋯Cl interactions in hydrochloride salts) .

Troubleshooting : If crystals are twinned, try seeding or additives (e.g., diethyl ether). Validate with powder XRD to confirm phase purity .

Basic: What common impurities form during synthesis, and how are they mitigated?

Methodological Answer:

  • Byproducts : Unreacted benzyl halides or dimerized imidazoles. Detect via TLC (Rf differences) and remove via column chromatography .
  • Hydrolysis products : Excess HCl may hydrolyze the imidazole ring. Neutralize with NaHCO₃ before salt formation .
  • Metal residues : Chelating agents (e.g., EDTA) or ion-exchange resins remove catalyst traces .

Advanced: How to design QSAR models for derivatives of this compound?

Methodological Answer:

  • Descriptor selection : Include electronic (e.g., Hammett σ), steric (e.g., molar refractivity), and topological (e.g., Kier shape indices) parameters .
  • Data curation : Use IC₅₀ values from standardized assays (e.g., enzyme inhibition) and exclude outliers via Grubbs’ test .
  • Validation : Apply leave-one-out cross-validation; R² >0.7 indicates robust predictive power. Refine models with molecular docking (e.g., AutoDock Vina) to correlate descriptors with binding poses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.